molecular formula C13H8ClF6N3O B2821803 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 158713-25-8

5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No.: B2821803
CAS No.: 158713-25-8
M. Wt: 371.67
InChI Key: HMCOXLKCZUGHOC-UHFFFAOYSA-N
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Description

5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, methyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Chloro and Methyl Groups: The chloro and methyl groups can be introduced via halogenation and alkylation reactions, respectively. For instance, chlorination can be performed using reagents like thionyl chloride, while methylation can be achieved using methyl iodide.

    Addition of the Trifluoromethyl Groups: The trifluoromethyl groups are typically introduced through radical trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Corresponding substituted derivatives with nucleophiles.

Scientific Research Applications

5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of multiple trifluoromethyl groups enhances its stability and bioactivity, making it a valuable compound for various applications .

Biological Activity

5-Chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate the trifluoromethyl and chloro groups into the pyrazole structure. One common method includes the use of hydrazine derivatives and various acylating agents to achieve high selectivity and yield .

Antifungal Activity

Recent studies have demonstrated that derivatives of the pyrazole framework exhibit antifungal properties. For example, a series of synthesized compounds related to this compound were tested against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum. Some derivatives showed over 50% inhibition at concentrations as low as 100 µg/mL, outperforming commercial fungicides like carboxin and boscalid .

Anti-inflammatory Potential

The compound has also been evaluated for anti-inflammatory activity. In vitro assays indicated that certain derivatives exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. For instance, related compounds demonstrated IC50 values comparable to established anti-inflammatory drugs, suggesting a promising therapeutic profile .

Anticancer Properties

Emerging research indicates that pyrazole derivatives can possess anticancer properties. For instance, compounds similar to this compound have shown effectiveness in inhibiting cell proliferation in various cancer cell lines. The mechanism appears to involve interference with cell cycle progression and induction of apoptosis .

Case Studies

Case Study 1: Antifungal Efficacy
In a controlled study, several pyrazole derivatives were tested against Gibberella zeae. The most effective compounds achieved over 70% inhibition at 100 µg/mL, highlighting the potential for developing new antifungal agents based on this scaffold .

Case Study 2: Anti-inflammatory Activity
A series of pyrazole carboxamides were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. Compounds exhibited varying degrees of inhibition, with some showing IC50 values lower than those of standard anti-inflammatory medications like diclofenac .

Case Study 3: Anticancer Activity
In vitro studies on cancer cell lines revealed that specific derivatives could significantly reduce cell viability. These findings suggest that modifications to the pyrazole structure can enhance anticancer activity, warranting further investigation into structure-activity relationships .

Properties

IUPAC Name

5-chloro-1-methyl-3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF6N3O/c1-23-10(14)8(9(22-23)13(18,19)20)11(24)21-7-4-2-3-6(5-7)12(15,16)17/h2-5H,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMCOXLKCZUGHOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF6N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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